Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate
Description
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate (CAS 175278-02-1) is a fluorinated organic compound characterized by a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. The propanoate moiety is linked to the aromatic ring via a ketone group, making it a β-keto ester (IUPAC name: ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate) . This structure confers unique electronic and steric properties, including high electron-withdrawing effects from the -CF₃ groups and keto-enol tautomerism in the β-keto ester . The compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the construction of heterocyclic frameworks .
Properties
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O2/c1-2-21-11(20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWJHVGKYNKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700699 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184969-50-4 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium Bromide
The foundational step involves generating the Grignard reagent from 3,5-bis(trifluoromethyl)-1-bromobenzene. As detailed in the patent, magnesium metal reacts with 3,5-bis(trifluoromethyl)-1-bromobenzene in tetrahydrofuran (THF) and 1,3-bis(trifluoromethyl)benzene at 45°C to form the aryl magnesium bromide. The exothermic reaction is carefully controlled to maintain a dark brown reaction mass, with a yield of >90%.
Conjugate Addition to Ethyl Acrylate
The Grignard reagent undergoes a 1,4-conjugate addition to ethyl acrylate in anhydrous THF at −10°C to 0°C. This step exploits the nucleophilicity of the aryl magnesium bromide to attack the β-carbon of the α,β-unsaturated ester, forming a magnesium alkoxide intermediate. Hydrolysis with dilute sulfuric acid (20% v/v) yields the crude propanoic acid, which is subsequently esterified with ethanol under acidic conditions (H₂SO₄, reflux) to produce the target ester.
Key Reaction Parameters :
-
Solvent : THF/1,3-bis(trifluoromethyl)benzene (4:1 v/v)
-
Temperature : −10°C (addition), 25°C (hydrolysis)
-
Yield : 70–75% (isolated after column chromatography)
Malonate Alkylation and Decarboxylation
Preparation of 3,5-bis(trifluoromethyl)benzyl Bromide
The patent describes the halogenation of 3,5-bis(trifluoromethyl)benzyl alcohol using hydrobromic acid (48%) and sulfuric acid at 100–105°C. This exothermic reaction produces the benzyl bromide in near-quantitative yield (99.1%), which is critical for subsequent alkylation steps.
Alkylation of Diethyl Malonate
Diethyl malonate is deprotonated with sodium hydride (NaH) in THF and reacted with 3,5-bis(trifluoromethyl)benzyl bromide at 0°C. The alkylation proceeds via an SN2 mechanism, yielding diethyl [3,5-bis(trifluoromethyl)benzyl]malonate. The crude product is purified by vacuum distillation (20 mbar) to remove solvents.
Hydrolysis and Decarboxylation
The malonate ester is hydrolyzed with aqueous hydrochloric acid (6 M) under reflux, followed by decarboxylation at 120°C to form 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid. Esterification with ethanol and sulfuric acid catalyst completes the synthesis.
Key Reaction Parameters :
-
Alkylation Solvent : THF
-
Decarboxylation Temperature : 120°C
-
Overall Yield : 65–70% (three-step sequence)
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Addition | Malonate Alkylation |
|---|---|---|
| Starting Material | 3,5-bis(CF₃)₂C₆H₃Br | 3,5-bis(CF₃)₂C₆H₃CH₂Br |
| Key Intermediate | Aryl MgBr | Diethyl benzylmalonate |
| Reaction Steps | 2 (Grignard + esterification) | 3 (alkylation + hydrolysis + esterification) |
| Yield | 70–75% | 65–70% |
| Scalability | High (batch size >1 mol) | Moderate (sensitive to hydrolysis conditions) |
| Byproducts | Minimal (Mg salts) | CO₂, NaBr |
Experimental Considerations and Optimization
Solvent Systems
The patent emphasizes solvent selection for Grignard formation, favoring THF/aromatic hydrocarbon mixtures to enhance reagent stability. For malonate alkylation, anhydrous THF ensures optimal nucleophilicity of the malonate enolate.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3,5-bis(trifluoromethyl)phenyl]propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate serves as an important intermediate in organic synthesis. Its trifluoromethyl groups enhance the reactivity of the compound, making it a valuable building block in the development of more complex molecules.
- Reactivity : The presence of trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks in various chemical reactions.
- Applications in Catalysis : This compound has been utilized in organocatalysis, particularly in reactions where hydrogen bonding plays a crucial role. For instance, derivatives of this compound are employed as catalysts to promote enantioselective reactions due to their ability to stabilize transition states through multiple hydrogen bonds .
Pharmaceutical Applications
The compound has shown potential in drug development, particularly as a lead compound for designing new therapeutic agents.
- Neurokinin Receptor Modulation : Research indicates that derivatives of this compound can act as neurokinin receptor modulators. These compounds are being explored for their efficacy in treating conditions such as bladder dysfunction and postoperative nausea .
- Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit anticancer properties, suggesting that this compound may also be investigated for its potential anti-tumor effects .
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound can be used to synthesize fluorinated polymers that are valuable in high-performance applications.
- Coatings and Adhesives : Due to its chemical stability and low surface energy characteristics, this compound can be utilized in formulating advanced coatings and adhesives that require durability under harsh conditions.
Case Study 1: Organocatalysis
A study conducted by Schreiner's group highlighted the effectiveness of thiourea-based organocatalysts incorporating the 3,5-bis(trifluoromethyl)phenyl motif. These catalysts demonstrated superior performance in promoting asymmetric transformations, showcasing the utility of this compound derivatives in organic synthesis .
Case Study 2: Drug Development
In a patent filed for neurokinin receptor modulators, compounds derived from this compound were shown to exhibit promising pharmacological profiles for treating bladder dysfunction. This highlights the potential therapeutic applications of this compound in modern medicine .
Mechanism of Action
The mechanism of action of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate with key analogues:
Biological Activity
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 330.22 g/mol. The presence of two trifluoromethyl groups on the phenyl ring enhances its reactivity and biological activity compared to similar compounds.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Ethyl 4-(trifluoromethyl)benzoate | 64 | Antibacterial |
| Ethyl 2-(trifluoromethyl)benzoate | 128 | Antibacterial |
2. Anticancer Activity
This compound has shown potential as an anticancer agent in various studies. Notably, it has been tested against several cancer cell lines with varying degrees of success.
- Case Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as A-431 (epidermoid carcinoma) and HT-29 (colorectal adenocarcinoma). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 1.98 ± 1.22 |
| HT-29 | 1.61 ± 1.92 |
These results indicate that the compound's structure significantly contributes to its cytotoxicity, likely due to the electron-withdrawing effects of the trifluoromethyl groups which enhance its interaction with cellular targets.
3. Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of this compound on specific enzymes such as steroid 5α-reductase (SRD5A1). This enzyme plays a crucial role in androgen metabolism, making it a target for conditions like androgenetic alopecia and benign prostatic hyperplasia.
- Research Findings : The compound demonstrated an IC50 value of against SRD5A1, indicating strong inhibitory potential with relatively low cytotoxicity (IC50 = ). Molecular docking studies confirmed that the compound binds effectively to the enzyme's active site, suggesting a mixed inhibition mechanism involving both competitive and non-competitive interactions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]propanoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 1-(3,5-bis(trifluoromethyl)phenyl)ethanone and ethyl acetoacetate. Key steps include acid/base catalysis and refluxing in ethanol. Optimization involves adjusting reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 ketone:ester) to improve yields (typically 60–75%) .
- Critical Analysis : Variations in substituents (e.g., bromine vs. trifluoromethyl groups) can alter reaction kinetics; impurities may arise from incomplete condensation or side reactions, necessitating purification via column chromatography .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃ ester), δ 4.1–4.3 ppm (quartet, OCH₂), and δ 7.8–8.2 ppm (aromatic protons) confirm the ester and aryl groups.
- ¹³C NMR : Signals at ~170 ppm (ketone carbonyl) and ~165 ppm (ester carbonyl) validate the β-ketoester structure .
- IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups. Purity is assessed via absence of extraneous peaks .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in crystallographic data during structural elucidation?
- Crystallographic Refinement : Use SHELXL ( ) for small-molecule refinement. Challenges include handling high thermal motion in trifluoromethyl groups. Strategies:
- Apply anisotropic displacement parameters for heavy atoms.
- Use twin refinement if data shows pseudosymmetry .
- Data Contradictions : Discrepancies in bond lengths/angles may arise from disorder in CF₃ groups. Validate with DFT calculations or comparative analysis of analogs .
Q. How do structural modifications (e.g., halogen substitution) influence the compound's reactivity and bioactivity?
- Structure-Activity Relationship (SAR) :
| Modification | Reactivity Impact | Bioactivity Example |
|---|---|---|
| Bromine at position 3 | Slows nucleophilic addition | Enhanced enzyme inhibition |
| CF₃ groups at 3,5 | Increases lipophilicity | Improved BBB penetration |
- Methodology : Compare analogs (e.g., brominated vs. fluorinated derivatives) in kinetic studies or enzyme assays. Use HPLC-MS to track reaction intermediates .
Q. What methodologies are used to study interactions with biological targets (e.g., enzymes or receptors)?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase assays).
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .
- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB IDs) to predict binding modes. Validate with mutagenesis studies .
Q. How can computational models predict pharmacokinetic properties (e.g., logP, metabolic stability)?
- ADMET Prediction :
- logP : Calculated ~3.5 (high lipophilicity due to CF₃ groups) using ChemAxon .
- Metabolism : CYP450 isoforms (e.g., CYP3A4) likely mediate oxidation; simulate with SwissADME .
- MD Simulations : Analyze membrane permeability (e.g., blood-brain barrier) via GROMACS with lipid bilayer models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
